Product packaging for L-P-FLUOROPHENYLGLYCINE HCL(Cat. No.:CAS No. 185994-15-4)

L-P-FLUOROPHENYLGLYCINE HCL

Cat. No.: B596104
CAS No.: 185994-15-4
M. Wt: 205.613
InChI Key: AAUCORGIJVVECX-FJXQXJEOSA-N
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Description

Contextualization within Fluorinated Amino Acid Research

The study of L-p-fluorophenylglycine HCl is firmly rooted in the broader field of fluorinated amino acid research. Current time information in Bangalore, IN.numberanalytics.comnumberanalytics.comresearchgate.net The introduction of fluorine, the most electronegative element, into amino acid structures can dramatically alter their properties, including lipophilicity, metabolic stability, and conformational preferences. numberanalytics.comresearchgate.net This strategic substitution allows researchers to fine-tune the characteristics of peptides and proteins, making fluorinated amino acids powerful probes for studying biological systems and valuable building blocks for developing novel therapeutic agents and materials. numberanalytics.comresearchgate.net

Fluorinated amino acids are broadly categorized and have found diverse applications:

Drug Development: They can enhance the stability and efficacy of peptide-based drugs. numberanalytics.com

Protein Engineering: Incorporation of fluorinated amino acids can modulate protein folding, stability, and interactions. researchgate.net

Biochemical and Pharmaceutical Applications: Their unique properties are leveraged in various biochemical and pharmaceutical studies. numberanalytics.com

Materials Science: They are used to create surfaces with unique properties and to modify polymers. numberanalytics.comnumberanalytics.com

The presence of the fluorine atom in this compound allows it to serve as a sensitive reporter group in ¹⁹F NMR spectroscopy, a technique used to probe molecular interactions and conformations in complex biological environments.

Historical Perspective of Phenylglycine Derivatives in Chemical Biology and Medicinal Chemistry

Phenylglycine and its derivatives have a significant history in chemical biology and medicinal chemistry, serving as crucial components in a variety of biologically active compounds. nih.govluxembourg-bio.comrsc.org These non-proteinogenic amino acids are found in numerous natural products, including peptide antibiotics like vancomycin (B549263) and streptogramins. luxembourg-bio.comrsc.org The distinct steric and electronic properties of the phenylglycine scaffold, where the aromatic ring is directly attached to the α-carbon, impose conformational constraints on peptides, influencing their biological activity. rsc.org

The importance of phenylglycine derivatives has spurred extensive research into their synthesis and incorporation into peptides, despite challenges such as a higher propensity for racemization compared to other amino acids. luxembourg-bio.comrsc.org Their established role as key building blocks in antimicrobial peptides and other bioactive molecules has laid the groundwork for investigating fluorinated analogs like this compound, with the expectation that the fluorine substitution will confer advantageous properties. luxembourg-bio.com

Rationale for Investigating this compound

The investigation of this compound is driven by the potential to harness the combined benefits of the phenylglycine framework and fluorine substitution. Current time information in Bangalore, IN.numberanalytics.comnumberanalytics.comresearchgate.net The primary rationales include:

Modulating Biological Activity: The introduction of a fluorine atom can alter the electronic properties of the phenyl ring, potentially leading to enhanced binding interactions with biological targets and improved pharmacological profiles. researchgate.net

Enhancing Metabolic Stability: Fluorination can block sites of metabolic degradation, thereby increasing the in vivo half-life of peptides containing this amino acid.

Developing Novel Materials: The unique properties imparted by fluorine can be exploited in the design of new biomaterials, such as self-assembling peptides with tailored characteristics. numberanalytics.comresearchgate.net

Scope and Objectives of Research on this compound

Current research on this compound encompasses a range of objectives aimed at fully characterizing and utilizing this compound. These include:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to produce enantiomerically pure this compound and thoroughly characterizing its physicochemical properties. google.com

Incorporation into Peptides: Investigating methods for the efficient incorporation of this compound into peptide sequences using solid-phase and solution-phase synthesis techniques. luxembourg-bio.com

Structural and Conformational Analysis: Studying the impact of this compound incorporation on the secondary and tertiary structure of peptides and proteins using techniques like NMR and X-ray crystallography.

Biochemical and Pharmacological Evaluation: Assessing the biological activity of peptides containing this compound in various contexts, such as antimicrobial, anticancer, and neurological research. nih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉ClFNO₂
Molecular Weight 205.61 g/mol nih.gov
Appearance White solid
Melting Point ≥300 °C chemicalbook.com
Solubility Soluble in 1M HCl chemicalbook.com
Optical Rotation (α) +138° (c=1, 1N HCl) chemicalbook.com

Spectroscopic Data of this compound

TechniqueData
¹H NMR (D₂O) δ 7.34-7.39 (m, 2H, ArH), 7.10 (t, J=8.7 Hz, 2H, ArH), 5.05 (s, 1H, α-CH) bath.ac.uk
¹³C NMR Data not readily available in searched sources.
Mass Spectrometry Exact Mass: 205.0310 chemsrc.com
Infrared (IR) Data not readily available in searched sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClFNO2 B596104 L-P-FLUOROPHENYLGLYCINE HCL CAS No. 185994-15-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCORGIJVVECX-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704222
Record name (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185994-15-4
Record name (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of L P Fluorophenylglycine Hcl

Retrosynthetic Analysis of L-p-Fluorophenylglycine HCl.chemicalbook.comwikipedia.org

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the creation of complex molecules. wikipedia.orgias.ac.in The process involves breaking down the target molecule into simpler, commercially available precursor structures. wikipedia.org For this compound, the primary disconnection points are the C-N and C-C bonds at the α-carbon.

A logical retrosynthetic approach would involve the following disconnections:

C-N Bond Disconnection: This leads back to an α-halo-p-fluorophenylacetic acid derivative and ammonia (B1221849). This approach, however, is often less favored due to potential side reactions and the need for harsh conditions.

C-C and C-N Bond Disconnection (Strecker and related pathways): A more common and effective strategy involves a disconnection that leads to p-fluorobenzaldehyde, a cyanide source, and an ammonia source. This forms the basis of the Strecker synthesis and its modifications. masterorganicchemistry.comwikipedia.org

Disconnection of the Chiral Center: In enantioselective synthesis, the analysis focuses on how to introduce the stereochemistry. This can be achieved by disconnecting a chiral auxiliary or by envisioning a chiral catalyst that directs the formation of the desired enantiomer. wordpress.comwikipedia.org

These disconnections reveal that the key starting materials for the synthesis of this compound are typically p-fluorobenzaldehyde, a cyanide source (like sodium cyanide or hydrogen cyanide), and a nitrogen source (such as ammonia or an amine). tandfonline.comtandfonline.com

Classical Approaches to Phenylglycine Synthesis.ias.ac.in

Traditional methods for the synthesis of phenylglycine derivatives, including the p-fluoro substituted analog, have heavily relied on the Strecker synthesis and the Bucherer-Bergs reaction. These methods are robust and have been adapted for large-scale production, although they typically yield racemic products.

Strecker Synthesis Adaptations

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde, ammonia, and cyanide. masterorganicchemistry.comwikipedia.org The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the amino acid. wikipedia.org

Table 1: Comparison of Classical and Modified Strecker Synthesis for 4-Fluorophenylglycine

MethodReagentsIntermediateOverall YieldPurity
Classical Strecker4-fluorobenzaldehyde, NaCN, NH3α-aminonitrile19%Low
Modified Strecker4-fluorobenzaldehyde, NaCN, Benzylamine, then Hydrazine Hydrate/Pd-CN-benzyl-4-fluorophenylglycine65%High

Bucherer-Bergs Reaction Modifications

The Bucherer-Bergs reaction provides an alternative route to α-amino acids through the formation of a hydantoin (B18101) intermediate. wikipedia.orgambeed.com This multicomponent reaction involves the treatment of a carbonyl compound with ammonium (B1175870) carbonate and an alkali metal cyanide. wikipedia.orgorganic-chemistry.org The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.

While specific examples of the Bucherer-Bergs reaction for the synthesis of this compound are less commonly detailed in readily available literature compared to the Strecker synthesis, the general applicability of this method to aldehydes makes it a viable, though often less direct, pathway. wikipedia.orgmdpi.com The reaction typically proceeds in aqueous ethanol (B145695) at elevated temperatures. mdpi.com A key feature of this reaction is that it can also start from a cyanohydrin, which reacts with ammonium carbonate to yield the same hydantoin product. organic-chemistry.org

Enantioselective Synthesis of this compound.wikipedia.orgtandfonline.comgoogle.comresearch-solution.comtdl.orggoogle.comamazonaws.comaksci.com

The production of the specific L-enantiomer of p-fluorophenylglycine requires enantioselective synthetic methods. These methods can be broadly categorized into those utilizing chiral auxiliaries and those employing asymmetric catalysis. A common industrial approach also involves the chemical resolution of a racemic mixture, for instance, by using a chiral resolving agent like L-tartaric acid or L-camphorsulfonic acid to form diastereomeric salts that can be separated by crystallization. google.com

Chiral Auxiliaries in Asymmetric Synthesis.wordpress.comresearch-solution.comosi.lvnumberanalytics.com

Chiral auxiliaries are optically active compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome. wordpress.com The auxiliary is later removed to yield the enantiomerically enriched product. wordpress.com

One documented approach for the synthesis of enantiomerically enriched p-fluorophenylglycine involves the use of a chiral auxiliary. research-solution.com For instance, a phenylacetic ester can be coupled with a chiral auxiliary. The nitrogen atom is then introduced by treating the enolate of the resulting amide with tosyl azide (B81097). Subsequent catalytic hydrogenation reduces the azide to the primary amine. Finally, the chiral auxiliary is cleaved to yield the desired L-p-fluorophenylglycine. research-solution.com

Table 2: Key Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryDeveloper/PioneerKey Feature
Chiral OxazolidinonesProf. EvansWidely used for various asymmetric transformations. wordpress.com
Mandelic AcidProf. B.M. TrostIntroduced as a chiral auxiliary in 1980. wordpress.com
trans-2-phenyl-1-cyclohexanolProf. J. K. WhitesellAn alternative to menthol-based auxiliaries. wordpress.com
8-phenylmentholProf. E.J. CoreyUtilized in prostaglandin (B15479496) synthesis. wordpress.com

Asymmetric Catalysis for this compound Formation.wordpress.comwikipedia.orgresearch-solution.comrsc.org

Asymmetric catalysis is a powerful tool for enantioselective synthesis, offering the advantage of generating large quantities of a chiral product from a small amount of a chiral catalyst. wikipedia.orgrsc.org These catalysts, often chiral coordination complexes or organocatalysts, lower the activation energy for the formation of one enantiomer over the other. wikipedia.org

For the synthesis of this compound, catalytic asymmetric Strecker-type reactions are of particular interest. While specific catalysts exclusively for this compound are not extensively documented in the provided search results, the general principles of asymmetric catalysis are highly relevant. Chiral catalysts can be employed to direct the addition of cyanide to the imine formed from p-fluorobenzaldehyde, leading to an enantiomerically enriched α-aminonitrile. wikipedia.org Subsequent hydrolysis would then yield the desired L-p-fluorophenylglycine.

Recent advancements in asymmetric catalysis have seen the development of chiral phosphoric acids and their derivatives as highly effective organocatalysts for a variety of enantioselective transformations. beilstein-journals.org These catalysts can activate both nucleophiles and electrophiles through hydrogen bonding, enabling highly stereocontrolled reactions.

Enzymatic Synthesis Approaches

The synthesis of optically pure amino acids such as L-p-fluorophenylglycine is increasingly benefiting from enzymatic methods, which offer high stereoselectivity under mild reaction conditions. researchgate.netnih.gov These biocatalytic routes are considered powerful alternatives to traditional chemical synthesis, which often requires complex and less efficient processes. mdpi.com

One of the most effective enzymatic strategies for producing chiral amino acids involves a two-enzyme system using D-hydantoinase and D-N-carbamoylase. researchgate.net This method starts with a 5-monosubstituted hydantoin derivative. The first enzyme, D-hydantoinase, selectively converts the hydantoin into an N-carbamoyl-(D)-amino acid. Subsequently, a D-specific carbamoylase hydrolyzes this intermediate to yield the desired D-amino acid. researchgate.net For the synthesis of the L-enantiomer, a corresponding L-specific enzyme system would be employed. This enzymatic cascade is highly regarded for its stereoselectivity, which is crucial for producing optically pure compounds. researchgate.net

Other enzymes are also pivotal in the synthesis of fluorinated compounds. Biocatalysts such as transaminases, lipases, and aldolases are utilized for their ability to perform selective transformations. nih.gov For instance, transaminases can be used to convert a keto-acid precursor into the corresponding amino acid with high enantiomeric purity. The use of enzymes in synthesizing fluorinated molecules is a significant area of research, as these methods provide an effective pathway to create complex structures with specific functionalities. nih.gov

Table 1: Key Enzymes in the Synthesis of Chiral Amino Acids

Enzyme TypeRole in SynthesisKey Advantages
Hydantoinase Converts a hydantoin derivative to an N-carbamoyl-amino acid. researchgate.netHigh stereoselectivity, part of an efficient two-step cascade. researchgate.net
Carbamoylase Hydrolyzes the N-carbamoyl-amino acid to the final amino acid product. researchgate.netWorks in tandem with hydantoinase for complete conversion. researchgate.net
Transaminase Catalyzes the transfer of an amino group to a keto-acid precursor. nih.govExcellent stereocontrol, direct route to the amino acid. nih.gov
Lipase Used for kinetic resolution of racemic esters of the amino acid. nih.govBroad substrate scope, can function in non-aqueous media.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to achieve the high purity required for its applications. A combination of chemical resolution, crystallization, and chromatographic techniques is often employed.

A common method for separating enantiomers is through chemical resolution using a chiral resolving agent. For the resolution of racemic p-fluorophenylglycine methyl ester, a reagent such as O,O'-(+)-dibenzoyl tartaric acid (+DBT) can be used. google.com The reaction of the racemic ester with the chiral acid forms diastereomeric salts, one of which will preferentially crystallize from the solution. For instance, the L-(+)-p-fluorophenylglycine methyl ester DBT salt can be selectively crystallized and then isolated by filtration. google.com L-camphorsulfonic acid is another agent used as a finishing agent to further refine the product and achieve a high specific rotation and enantiomeric excess (ee > 99%). google.com

Following resolution and hydrolysis of the ester, the final purification to obtain the hydrochloride salt involves crystallization. The crude L-p-fluorophenylglycine is dissolved in a mixture of water and hydrochloric acid. google.com By heating the solution to dissolve the solid and then cooling it, the highly pure this compound crystallizes out and can be collected by filtration. google.com

For analytical and preparative-scale purification, High-Performance Liquid Chromatography (HPLC) is a standard technique. nih.gov Reversed-phase HPLC (RP-HPLC) using a C18 column is effective for separating amino acids and related compounds. scielo.br The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and water, with an additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. scielo.brfrontiersin.org The fractions containing the pure compound are collected based on their elution time, which is monitored by a UV detector. frontiersin.org

Table 2: Purification and Isolation Methods

TechniqueDescriptionPurpose
Chemical Resolution Use of a chiral agent (e.g., L-tartaric acid, L-camphorsulfonic acid) to form diastereomeric salts that can be separated by crystallization. google.comSeparation of enantiomers from a racemic mixture. google.com
Crystallization Dissolving the compound in a suitable solvent (e.g., aqueous HCl) at an elevated temperature and then cooling to allow the pure compound to crystallize. google.comFinal purification step to obtain the high-purity hydrochloride salt. google.com
Precipitation Inducing the solid compound to form from a solution, often by adding a substance that reduces its solubility. nih.govBulk isolation of the product from the reaction mixture.
RP-HPLC A chromatographic technique that separates compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. scielo.brfrontiersin.orgHigh-resolution separation for analytical purity assessment and preparative isolation. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to enhance sustainability, reduce environmental impact, and improve safety. nih.govnih.gov The production of this compound can be made more environmentally friendly by adhering to these principles.

Use of Catalysis : The use of enzymes as biocatalysts is a cornerstone of green chemistry. nih.gov Enzymatic syntheses, as described in section 2.3.3, operate under mild conditions (neutral pH, ambient temperature, and pressure), reducing energy consumption and avoiding the need for harsh reagents. nih.gov

Safer Solvents and Auxiliaries : A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. nih.gov While organic solvents like acetonitrile are used in purification, research focuses on finding greener alternatives. skpharmteco.com Water is an ideal green solvent, and its use in the final crystallization step of this compound is advantageous. google.com

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Enzymatic resolutions and asymmetric syntheses can offer higher atom economy compared to classical resolutions that discard one enantiomer.

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure, as is common in enzymatic processes, significantly lowers the energy requirements compared to conventional chemical syntheses that may require heating or cooling. nih.gov

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in this compound Synthesis
9. Catalysis Employing enzymes (hydantoinases, transaminases) for high selectivity and efficiency. nih.govnih.gov
5. Safer Solvents Using water as a solvent in crystallization steps; minimizing use of volatile organic solvents. google.comnih.gov
2. Atom Economy Designing asymmetric syntheses to avoid wasting 50% of the material as the wrong enantiomer. nih.gov
6. Design for Energy Efficiency Utilizing enzymatic reactions that proceed at ambient temperature and pressure. nih.gov
3. Less Hazardous Syntheses Avoiding toxic reagents and byproducts by using highly specific biocatalysts. skpharmteco.com

Scalable Synthetic Routes for Research Production

Developing a synthetic route that is scalable for research production (from grams to kilograms) requires careful consideration of efficiency, cost, robustness, and ease of operation. chiroblock.com The goal is to establish a validated and reproducible lab protocol that can be readily scaled up. chiroblock.com

Key considerations for a scalable route include:

Route Scouting : Evaluating multiple synthetic pathways to identify the one that is most cost-effective, high-yielding, and uses readily available starting materials. chiroblock.com

Process Optimization : Fine-tuning reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity while minimizing byproducts.

Minimizing Chromatography : Avoiding chromatographic purification on a large scale is often a primary goal, as it can be time-consuming and expensive. chiroblock.com Developing highly selective crystallization or precipitation methods is preferred for isolation. google.com

Flow Chemistry : For larger-scale production, transitioning from batch processing to a continuous flow system can offer better control over reaction parameters, improved safety, and higher throughput. mdpi.com A flow reactor setup can be particularly advantageous for optimizing reaction conditions and achieving high conversion yields in shorter times. mdpi.com

A successful scalable synthesis for research production provides a "proof-of-concept" that demonstrates the viability of the route for potential future commercial manufacturing. chiroblock.com The development of a multi-step telescoped process, where intermediates are not isolated, can also significantly improve efficiency for scaling up. verixiv.org

Table 4: Considerations for Scalable Synthesis

FactorDescriptionImportance for Scalability
Cost-Effectiveness Use of inexpensive starting materials and reagents. mdpi.comReduces the overall cost of producing larger quantities for research.
Yield & Purity Optimization of each step to achieve high yield and chemical/enantiomeric purity. europeanpharmaceuticalreview.comEnsures the final product meets specifications without costly reprocessing.
Operational Simplicity Designing a process that avoids complex or hazardous operations.Improves safety and reproducibility when handling larger volumes.
Waste Reduction Minimizing solvent use and byproduct formation. europeanpharmaceuticalreview.comLowers disposal costs and environmental impact, aligning with green chemistry.
Technology Transfer Developing a robust protocol that can be easily transferred and implemented. chiroblock.comFacilitates the transition from laboratory scale to pilot or production scale.

Advanced Analytical Characterization Techniques for L P Fluorophenylglycine Hcl

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopic techniques are indispensable tools for probing the molecular architecture of L-p-fluorophenylglycine HCl. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. mpg.de For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, provides a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-fluorophenyl ring will appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm, due to coupling with each other and with the fluorine atom. The alpha-proton (α-H), being adjacent to the chiral center, the amino group, and the carboxylic acid, is expected to resonate as a singlet or a multiplet in the range of 4.0-4.5 ppm. The protons of the amine (NH3+) and carboxylic acid (COOH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-175 ppm. The aromatic carbons will show signals in the 115-165 ppm region. The carbon attached to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine atom. The alpha-carbon (α-C) is expected to resonate around 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH 10.0-13.0 (broad s) 170-175
α-CH 4.0-4.5 (s) 55-60
NH₃⁺ 8.0-9.0 (broad s) -
Aromatic CH (ortho to F) 7.2-7.5 (m) 115-120 (d, JCF ≈ 22 Hz)
Aromatic CH (meta to F) 7.0-7.3 (m) 130-135 (d, JCF ≈ 9 Hz)
Aromatic C (ipso) - 130-135 (d, JCF ≈ 3 Hz)
Aromatic C (para to substituent) - 160-165 (d, ¹JCF ≈ 245 Hz)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

¹⁹F NMR is a highly sensitive technique used to characterize the fluorine atom in the molecule. nanalysis.com Since fluorine has a natural abundance of 100% and a high gyromagnetic ratio, obtaining a ¹⁹F NMR spectrum is straightforward. magritek.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this fluorine will be influenced by its electronic environment within the phenyl ring. For a fluorine atom attached to an aromatic ring, the chemical shift typically appears in the range of -100 to -130 ppm relative to a standard like CFCl₃. ucsb.educolorado.edu The coupling of the fluorine atom with the ortho- and meta-protons on the aromatic ring can provide further structural confirmation.

Table 2: Predicted ¹⁹F NMR Data for this compound

Parameter Predicted Value
Chemical Shift (δ) -110 to -120 ppm
Coupling with ortho-protons (³JHF) 7-10 Hz
Coupling with meta-protons (⁴JHF) 4-6 Hz

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgnanalysis.com For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons, helping to delineate the spin system of the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. magritek.comcolumbia.edu This is extremely useful for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the α-proton would show a cross-peak with the signal of the α-carbon. frontiersin.org

¹⁹F NMR for Fluorine Environment Characterization

Infrared (IR) and Raman Spectroscopy of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. researchgate.netrsc.org

The IR spectrum of this compound is expected to show characteristic absorption bands. masterorganicchemistry.com A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium (B1175870) group. The C=O stretching vibration of the carboxylic acid will give a strong, sharp peak around 1730-1750 cm⁻¹. libretexts.org The C-F stretch will appear as a strong band in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.commdpi.com The aromatic ring vibrations and the C-F bond would likely produce strong signals in the Raman spectrum. researchgate.netresearchgate.net The symmetric stretching of the C=C bonds in the phenyl ring would be a prominent feature.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹)
-COOH (O-H) Stretching 2500-3300 (broad) Weak
-NH₃⁺ (N-H) Stretching 2500-3300 (broad) Weak
C=O Stretching 1730-1750 (strong) Moderate
Aromatic C-H Stretching > 3000 Strong
Aromatic C=C Stretching 1450-1600 Strong
C-F Stretching 1200-1300 (strong) Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nist.govnih.gov

For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z corresponding to the protonated molecule (C₈H₉FNO₂⁺). The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) from the HCl salt might be observable depending on the ionization technique. nist.gov

Electron ionization (EI) or other hard ionization techniques would cause the molecule to fragment in a predictable manner. nmrdb.org Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (as CO₂ or HCOOH) and cleavage of the Cα-Cβ bond. For this compound, key fragmentation patterns would involve the loss of HCl, H₂O, and COOH. The fluorophenyl moiety would be a stable fragment.

Table 4: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure Predicted m/z
[M+H]⁺ [C₈H₉FNO₂ + H]⁺ 170.06
[M-H₂O+H]⁺ [C₈H₇FNO + H]⁺ 152.05
[M-COOH+H]⁺ [C₇H₈FN + H]⁺ 126.07
[C₇H₆F]⁺ Fluorotropylium ion 109.04
[C₆H₄F]⁺ Fluorophenyl cation 95.03

Note: m/z values are for the most abundant isotopes.

Circular Dichroism (CD) Spectroscopy for Stereochemical Purity and Conformation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for analyzing the chirality and conformational properties of molecules in solution. jascoinc.comntu.edu.sg It measures the differential absorption of left and right-circularly polarized light by chiral chromophores. ntu.edu.sg This technique is particularly valuable for determining the stereochemical purity and secondary structure of molecules like this compound. jascoinc.com

The process involves recording the CD spectrum of a sample, which displays the difference in absorption as a function of wavelength. mtoz-biolabs.com This spectrum can then be compared to the spectra of known standards or configurations. mtoz-biolabs.com For this compound, the aromatic phenyl ring acts as a chromophore in a chiral environment, giving rise to a characteristic CD signal. The sign and magnitude of the Cotton effect in the CD spectrum can provide information about the absolute configuration (L- or D-) of the molecule. psu.edu By comparing the experimental CD spectrum to that of an enantiomerically pure standard, the stereochemical purity of a sample can be assessed. mtoz-biolabs.com Furthermore, conformational changes in the molecule due to solvent effects or temperature variations can be monitored by observing changes in the CD spectrum. ntu.edu.sg

Key Parameters in CD Spectroscopy:

ParameterDescriptionRelevance to this compound
Wavelength Range The spectral range over which the differential absorption is measured, typically in the UV region for amino acids. rsc.orgThe aromatic chromophore of this compound absorbs in the UV region, making this a key parameter.
Molar Ellipticity ([θ]) A standardized measure of the CD signal, allowing for comparison between different samples and instruments.Provides quantitative data on the chiroptical properties of the molecule.
Cotton Effect The characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band of a substance. jascoinc.comThe sign and magnitude of the Cotton effect are directly related to the stereochemistry of the chiral center.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess

Chromatographic techniques are indispensable for determining the purity and enantiomeric excess of this compound. chiralpedia.com These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. torontech.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile compounds like this compound. mtoz-biolabs.com The development of a robust HPLC method is critical for achieving accurate and reproducible results. ijprt.org

Method development typically begins with the selection of an appropriate stationary phase, often a C18 column for reversed-phase chromatography, which separates molecules based on their hydrophobicity. nih.govjpionline.org The mobile phase, a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, is then optimized to achieve the desired separation. mtoz-biolabs.comijprt.org Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate the main compound from any impurities. mtoz-biolabs.com

Detection is commonly performed using a UV-Vis detector, as the phenyl ring in this compound absorbs UV light. torontech.com The purity of the sample is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures the method is accurate, precise, linear, and robust. ijprt.orgekb.eg

Typical HPLC Method Parameters for Amino Acid Analysis:

ParameterTypical Setting/ValuePurpose
Column Reversed-phase C18, 5 µm particle sizeSeparates based on hydrophobicity.
Mobile Phase Acetonitrile/Methanol and a buffered aqueous solutionElutes the compound and impurities from the column.
Flow Rate 0.5 - 1.5 mL/minAffects retention time and peak resolution.
Detection Wavelength ~254 nmDetects the aromatic ring of the analyte.
Injection Volume 10 - 20 µLIntroduces a precise amount of sample into the system.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com Since this compound is a non-volatile amino acid, it must first be converted into a volatile derivative before GC analysis. researchgate.netalwsci.com This process, known as derivatization, typically involves reactions like esterification or silylation to increase the volatility of the analyte. researchgate.netgcms.cz

For instance, the carboxylic acid and amino groups of L-p-fluorophenylglycine can be derivatized to form more volatile esters or silyl (B83357) ethers. researchgate.netgcms.cz Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a column. The choice of derivatizing agent is crucial and depends on the functional groups present and the desired sensitivity. gcms.cz Although less direct than HPLC for this compound, GC can be a valuable tool, especially when coupled with a mass spectrometer (GC-MS) for impurity identification. alwsci.com

Common Derivatization Reactions for Amino Acids in GC:

Derivatization MethodReagentResulting Derivative
Esterification Methanolic HCl, Boron trifluoride-methanolMethyl esters aocs.org
Acylation Fluorinated anhydridesAcyl derivatives researchgate.net
Silylation BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl (TMS) ethers alwsci.comgcms.cz

Determining the enantiomeric purity of this compound is essential, and chiral chromatography is the most reliable method for this purpose. chiralpedia.comopenochem.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers (L and D forms) of the compound. openochem.orgmerckmillipore.com This differential interaction leads to their separation, allowing for the quantification of each enantiomer. openochem.org

Chiral chromatography can be performed using either HPLC or GC. openochem.org In chiral HPLC, a column packed with a CSP is used. merckmillipore.com The choice of CSP is critical and depends on the specific molecule being analyzed. For this compound, CSPs based on cyclodextrins or polysaccharide derivatives have proven effective for separating similar amino acid enantiomers. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the resulting chromatogram. openochem.org

Gas Chromatography (GC) for Volatile Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org To analyze this compound using this method, a single, high-quality crystal is required. wikipedia.org This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is measured. wikipedia.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. filab.fr It provides the percentage of each element (carbon, hydrogen, nitrogen, oxygen, fluorine, and chlorine in the case of this compound) present in the sample. filab.fr This is a crucial step in verifying the empirical formula of the synthesized compound.

The analysis is typically performed using an elemental analyzer, which combusts the sample at a high temperature, converting the elements into simple gases (e.g., CO2, H2O, N2). These gases are then separated and quantified. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C8H9ClFNO2). A close agreement between the experimental and theoretical values confirms the elemental composition and purity of the compound. Inductively coupled plasma mass spectrometry (ICP-MS) can be used for the determination of ultra-trace elemental impurities. spectroscopyonline.comperkinelmer.comspectroscopyonline.com

Theoretical Elemental Composition of this compound (C8H9ClFNO2):

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.011896.08846.72%
HydrogenH1.00899.0724.41%
ChlorineCl35.453135.45317.24%
FluorineF18.998118.9989.24%
NitrogenN14.007114.0076.81%
OxygenO15.999231.99815.56%
Total 205.616 100.00%

Conformational and Structural Analysis of L P Fluorophenylglycine Hcl

Preferred Conformations in Solution and Solid State

In solution, the molecule has more conformational freedom. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the average conformation or the equilibrium between different conformations. For fluorinated amino acids like 4-fluoroprolines, the presence of the fluorine atom is particularly useful in NMR studies as it helps to disperse signals and allows for more accurate calculation of coupling constants, which in turn define the molecule's shape. raineslab.com A similar approach would be invaluable for elucidating the preferred solution-state conformation of L-p-fluorophenylglycine HCl. Studies on related fluorinated compounds have indicated that the conformations in the solid state and in solution can be quite similar. researchgate.net

Intra- and Intermolecular Interactions

The stability of this compound in its condensed phases (liquid or solid) is governed by a network of non-covalent interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). sun.ac.za These forces include strong electrostatic interactions and weaker van der Waals forces. atlanticoer-relatlantique.calibretexts.org

Given the structure as a hydrochloride salt, the primary intermolecular interactions are strong, charge-assisted hydrogen bonds involving the protonated ammonium (B1175870) group (-NH3+), the carboxylic acid group, and the chloride counter-ion. The fluorine atom also plays a critical role. Research on fluorinated organic crystals shows that C-H···F-C interactions can be significant and are primarily electrostatic in nature, comparable in strength and nature to C-H···O hydrogen bonds. rsc.org

Table 1: Potential Intra- and Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorNature of Interaction
Charge-Assisted H-Bond-NH3+Cl⁻Strong, Electrostatic
Charge-Assisted H-Bond-NH3+O=C (Carboxyl)Strong, Electrostatic
Hydrogen Bond-COOHCl⁻Electrostatic, Covalent
Hydrogen Bond-COOHO=C (Carboxyl)Electrostatic, Covalent
Weak Hydrogen BondC-H (Aromatic)FElectrostatic rsc.org
Weak Hydrogen BondC-H (Aromatic)O=C (Carboxyl)Electrostatic
π-π StackingFluorophenyl RingFluorophenyl Ringvan der Waals, Electrostatic

Influence of Protonation State on Conformation

This change from a neutral -COOH group to a negatively charged -COO⁻ group dramatically alters the intramolecular electrostatic landscape. The new charge distribution affects the repulsion and attraction between different parts of the molecule, leading to changes in the preferred values for the key torsional angles (phi, psi, and chi) that define the backbone and side-chain conformation. This can influence how the molecule folds and interacts with its environment.

Computational Modeling of Molecular Structure

Computational chemistry provides powerful tools for investigating molecular structure and dynamics where experimental data may be lacking. mdpi.comfrontiersin.org Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer deep insights into the geometry, stability, and behavior of this compound. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. storion.ru For this compound, DFT calculations can predict its most stable three-dimensional geometry by minimizing the energy of the system. ajchem-a.com These calculations yield precise values for bond lengths, bond angles, and dihedral angles. semanticscholar.org

Furthermore, DFT is used to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's reactivity; a smaller HOMO-LUMO gap generally implies higher chemical reactivity. ekb.eg A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. ekb.eg

Table 2: Representative Parameters Obtainable from DFT Calculations for this compound

ParameterDescriptionSignificance
Optimized GeometryBond lengths (Å), Bond angles (°), Dihedral angles (°)Defines the lowest-energy molecular structure. semanticscholar.org
Ground State EnergyTotal electronic energy (in Hartrees or eV)Indicates the stability of the calculated conformation.
HOMO-LUMO GapEnergy difference between highest occupied and lowest unoccupied molecular orbitals (eV)Relates to chemical reactivity and electronic transitions. ekb.eg
Mulliken Atomic ChargesPartial charge assigned to each atomDescribes the electron distribution and polarity within the molecule. semanticscholar.org
Dipole MomentMeasure of the net molecular polarity (in Debye)Indicates the overall charge separation in the molecule.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically in a simulated aqueous environment, would provide a dynamic picture of its conformational behavior. nih.govmdpi.com

By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape, revealing how the molecule flexes, rotates, and interacts with surrounding solvent molecules. ntua.gr Analysis of the simulation trajectory can provide information on structural stability, the lifetime of hydrogen bonds, and the distribution of different conformations. mdpi.com

Table 3: Typical Outputs from Molecular Dynamics (MD) Simulations

Analysis TypeDescriptionInsights Gained
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.Assesses the structural stability and equilibration of the molecule.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of each individual atom around its average position.Identifies flexible and rigid regions within the molecule.
Radial Distribution Function (g(r))Describes how the density of surrounding atoms/molecules varies as a function of distance from a reference point.Characterizes the structure of the solvent shell and specific interactions (e.g., with water or ions).
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over the course of the simulation.Quantifies the stability and dynamics of key intermolecular interactions. mdpi.com

Reactivity and Derivatization Chemistry of L P Fluorophenylglycine Hcl

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety of L-p-fluorophenylglycine HCl is a key site for derivatization, enabling the formation of esters, amides, and other related compounds through nucleophilic acyl substitution. libretexts.org

Esterification: The carboxylic acid can be converted into an ester by reacting with an alcohol in the presence of an acid catalyst. libretexts.org This reaction, known as Fischer esterification, is reversible. libretexts.org To drive the reaction towards the product, an excess of the alcohol can be used, or water can be removed as it is formed. libretexts.org Alternatively, the carboxylate can be used in an SN2 reaction to form an ester. libretexts.org

Amide Formation: Amide bonds are crucial in peptide synthesis. fiveable.me The carboxylic acid of this compound can be coupled with a primary or secondary amine to form a secondary or tertiary amide, respectively. libretexts.org This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and facilitate the formation of the amide bond. khanacademy.org The reaction proceeds through a nucleophilic addition-elimination mechanism. fiveable.me

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) tetrahydrofuran (B95107) (BH₃-THF). libretexts.org

Acid Halide Formation: Carboxylic acids can be converted to more reactive acid chlorides by treatment with thionyl chloride (SOCl₂). libretexts.orgkhanacademy.org This acid chloride can then be used to synthesize other carboxylic acid derivatives like esters and amides. libretexts.org

A summary of common reactions at the carboxylic acid group is presented in the table below.

Reaction TypeReagentsProduct
EsterificationAlcohol, Acid CatalystEster
Amide FormationAmine, Coupling Agent (e.g., DCC)Amide
ReductionLiAlH₄ or BH₃-THFPrimary Alcohol
Acid Chloride FormationSOCl₂Acid Chloride

Reactions at the Amine Group

The primary amine group of this compound is nucleophilic and can undergo various reactions to introduce new functional groups. libretexts.org

N-Acylation: The amine group readily reacts with acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). fiveable.melibretexts.org This reaction is a type of nucleophilic acyl substitution. lkouniv.ac.in A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct. fiveable.me

N-Alkylation: The amine can be alkylated by reaction with alkyl halides. fiveable.me This reaction proceeds via a nucleophilic substitution mechanism. fiveable.me However, this method can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to multiple alkylations. fiveable.melkouniv.ac.in

Reaction with Acids: As an amine, it can react with strong acids like hydrochloric acid to form an ammonium salt, which increases its water solubility. libretexts.org

The following table summarizes key reactions involving the amine group.

Reaction TypeReagentsProduct
N-AcylationAcyl Chloride or Acid Anhydride, BaseN-Acyl Derivative (Amide)
N-AlkylationAlkyl HalideAlkylated Amine
Salt FormationStrong Acid (e.g., HCl)Ammonium Salt

Reactions Involving the Aromatic Ring

The fluorine atom on the phenyl ring of this compound influences the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution (EAS): The fluorine atom is a deactivating group but an ortho-, para-director for electrophilic aromatic substitution reactions. uci.edu This means that incoming electrophiles will preferentially add to the positions ortho or para to the fluorine atom, although the reaction rate will be slower than that of benzene (B151609). uci.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is uncommon for unsubstituted benzene rings. masterorganicchemistry.comopenstax.org For NAS to occur, the ring must be electron-poor. masterorganicchemistry.com The reaction is accelerated by the presence of electron-withdrawing groups, and the fluorine atom itself can act as a leaving group. masterorganicchemistry.comopenstax.org The substitution typically occurs at the position ortho or para to the electron-withdrawing group. openstax.org

The table below outlines the types of reactions the aromatic ring can undergo.

Reaction TypeKey Features
Electrophilic Aromatic Substitution (EAS)Fluorine is a deactivating, ortho-, para-director.
Nucleophilic Aromatic Substitution (NAS)Fluorine activates the ring for this reaction and can be a leaving group.

Synthesis of Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of various derivatives of this compound is a common strategy in drug discovery to explore structure-activity relationships (SAR). mdpi.comnih.gove3s-conferences.org By systematically modifying the structure, researchers can identify the key molecular features responsible for biological activity. mdpi.com

The incorporation of non-natural amino acids like L-p-fluorophenylglycine into peptides is a powerful tool for creating novel therapeutic agents and research probes. thermofisher.com

Solid-Phase Peptide Synthesis (SPPS): L-p-fluorophenylglycine can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. epo.orgcsic.es In SPPS, the amino acid is sequentially coupled to a growing peptide chain that is attached to a solid support. thermofisher.com

Coupling Reagents: The formation of the peptide bond is facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and reduce side reactions like racemization. bachem.comthermofisher.com

Protecting Groups: During peptide synthesis, the amine group of L-p-fluorophenylglycine is typically protected with a group like fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) to prevent unwanted reactions. csic.esnih.gov

The following table provides a simplified overview of the SPPS cycle for incorporating L-p-fluorophenylglycine.

StepProcessReagents/Conditions
1. DeprotectionRemoval of the N-terminal protecting group from the growing peptide chain.Piperidine (for Fmoc) or TFA (for Boc)
2. ActivationActivation of the carboxylic acid of the incoming L-p-fluorophenylglycine.Coupling reagent (e.g., DCC, DIC)
3. CouplingFormation of the peptide bond between the activated amino acid and the deprotected peptide chain.---
4. WashingRemoval of excess reagents and byproducts.Solvents like DMF and CH₂Cl₂

Further derivatization can be achieved by modifying the fluoro-phenyl ring itself.

Substitution Reactions: As discussed in section 5.3, electrophilic and nucleophilic aromatic substitution reactions can be used to introduce additional substituents onto the phenyl ring. libretexts.org This allows for the exploration of how changes in the electronic and steric properties of the aromatic ring affect biological activity.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to form new carbon-carbon or carbon-nitrogen bonds at the aromatic ring, although this would likely require prior functionalization of the ring (e.g., introduction of a bromine or iodine atom).

N-terminal and C-terminal Modifications

The chemical modification of this compound primarily involves the derivatization of its α-amino group (N-terminus) and its α-carboxyl group (C-terminus). These reactions are essential for incorporating this amino acid into peptide chains and for creating novel molecular structures with specific properties.

N-terminal Modifications

The primary amino group of L-p-fluorophenylglycine is a nucleophile and can undergo various reactions, most notably acylation. N-acylation is a common modification used to introduce a wide variety of functional groups onto the amino acid. nih.gov This is a cornerstone of peptide synthesis, where the N-terminus is protected to prevent unwanted side reactions during the coupling of the C-terminus to another amino acid. masterorganicchemistry.com

Common N-terminal modifications include:

Acetylation: The introduction of an acetyl group (CH₃CO-). This modification removes the positive charge at the N-terminus, which can increase the stability of peptides by making them resistant to degradation by aminopeptidases. sigmaaldrich.com The reaction can be carried out using reagents like acetic anhydride. google.com

Acylation with Fatty Acids: N-acylation with long-chain fatty acids can produce lipoamino acids. This modification increases the lipophilicity of the molecule, which can enhance its interaction with cell membranes. nih.gov

Derivatization for Analysis: The amino group can be reacted with labeling reagents to facilitate detection and quantification. Reagents like 4-Fluoro-7-nitrobenzofurazan (NBD-F) react with primary amines to yield highly fluorescent derivatives that can be analyzed by HPLC. dojindo.com

The general scheme for N-acylation involves reacting the amino acid with an acylating agent, often an acyl chloride or anhydride, under appropriate conditions. polyu.edu.hk Enzymatic methods, using enzymes like aminoacylases, are also being explored for more selective and environmentally friendly N-acylation processes in aqueous media. nih.gov

Table 1: Common N-terminal Modifications and Reagents
Modification TypeReagent(s)PurposeReference
AcetylationAcetic AnhydrideIncreases peptide stability, mimics natural proteins. sigmaaldrich.comgoogle.com
Fmoc-ProtectionFmoc-Cl, Fmoc-OSuReversible protection of the amino group for peptide synthesis. masterorganicchemistry.com
Boc-ProtectionBoc-Anhydride (Boc₂O)Reversible protection of the amino group for peptide synthesis. masterorganicchemistry.comnih.gov
Fluorescent Labeling4-Fluoro-7-nitrobenzofurazan (NBD-F), Dansyl ChlorideEnables detection and quantification in fluorescence-based assays. sigmaaldrich.comdojindo.com

C-terminal Modifications

Esterification: The carboxyl group can be converted to an ester, such as a methyl or ethyl ester. This is often done to protect the C-terminus during certain synthetic steps or to increase the molecule's volatility for analysis by gas chromatography after further derivatization. google.comsigmaaldrich.com For example, L-p-fluorophenylglycine methyl ester can be prepared for use in resolution processes or as a precursor in further synthesis. google.com

Amidation: The C-terminal carboxyl group can be converted to a primary amide (-CONH₂). This modification neutralizes the negative charge of the carboxylate, which can prevent enzymatic degradation by carboxypeptidases and mimic the structure of many native proteins. sigmaaldrich.com In solid-phase peptide synthesis, C-terminal amidation is achieved by using a specific type of resin, such as a Rink amide or PAL resin. google.com

Activation for Peptide Coupling: For peptide synthesis, the C-terminal carboxylic acid must be "activated" to facilitate the formation of an amide (peptide) bond with the N-terminus of another amino acid. This is typically achieved by converting the carboxylic acid into a more reactive species in situ using coupling reagents. orgsyn.org A wide variety of coupling reagents are available, such as carbodiimides (e.g., DCC, DIC) often used with additives like Oxyma Pure or HOBt to improve efficiency and reduce side reactions like racemization. orgsyn.orgrsc.org Other common coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). rsc.orgluxembourg-bio.com

The reactivity of L-p-fluorophenylglycine in these coupling reactions is influenced by the steric hindrance from its phenyl group, which can make it a challenging residue to incorporate into a peptide sequence, sometimes requiring optimized conditions or more potent coupling reagents. orgsyn.org

Table 2: Common C-terminal Modifications and Reagents
Modification TypeReagent(s)/MethodPurposeReference
EsterificationAlcohol (e.g., Methanol), Acid CatalystProtection of the carboxyl group, precursor for synthesis. google.com
AmidationAmide-forming resin (e.g., Rink Amide resin)Increases peptide stability, mimics native proteins. sigmaaldrich.comgoogle.com
Peptide Bond FormationCoupling reagents (e.g., HATU, HOBt, PyBOP, DCC)Activation of the carboxyl group to form a peptide bond. orgsyn.orgrsc.orgluxembourg-bio.com

Mechanistic Investigations and Biological Interactions Pre Clinical Focus

Incorporation into Peptides and Proteins as a Probe

The substitution of natural amino acids with fluorinated analogues like L-p-fluorophenylglycine HCl offers a powerful method for investigating peptide and protein structure and function. The fluorine atom serves as a sensitive probe, providing insights that are often difficult to obtain through other means.

The introduction of fluorinated amino acids can influence the delicate balance of forces that govern protein folding and stability. The high electronegativity of the fluorine atom in L-p-fluorophenylglycine can alter local electronic environments and impact non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for maintaining a protein's three-dimensional structure. libretexts.orgkhanacademy.org

The stability of a protein is a thermodynamic balance between the folded native state and the unfolded denatured state. fu-berlin.de Factors that can disrupt this balance include changes in temperature, pH, or the presence of chemical denaturants. khanacademy.orgfu-berlin.de The hydrophobic effect, which drives non-polar side chains to the protein's interior, is a major stabilizing force. khanacademy.org Hydrogen bonds also contribute significantly to the stability of the folded state. libretexts.org

The use of other fluorinated amino acids, such as 4-fluoroproline, has demonstrated that the inductive effect of the fluorine atom can enforce specific conformations and enhance protein stability. researchgate.net This "pre-organization" of the protein main chain can confer additional stability to the entire protein. researchgate.net While direct studies on L-p-fluorophenylglycine's comprehensive effects on a wide range of proteins are specific to each protein, the principles observed with other fluorinated amino acids provide a framework for its potential impact.

Table 1: Factors Influencing Protein Stability

FactorDescriptionPotential Influence of this compound
Hydrophobic Effect The tendency of non-polar molecules to aggregate in aqueous solution, driving the burial of hydrophobic residues in the protein core. khanacademy.orgThe bulky, aromatic side chain of L-p-fluorophenylglycine can participate in and potentially alter hydrophobic packing within the protein core.
Hydrogen Bonding Formation of hydrogen bonds between backbone atoms and polar side chains, critical for secondary and tertiary structure. libretexts.orgThe fluorine atom is a weak hydrogen bond acceptor and its high electronegativity can influence the hydrogen-bonding potential of nearby groups.
Conformational Entropy The degree of freedom of the polypeptide chain; folding reduces conformational entropy. khanacademy.orgThe steric bulk of the p-fluorophenyl group can restrict the conformational freedom of the polypeptide backbone, impacting the entropic cost of folding.
van der Waals Interactions Weak, short-range attractive forces between atoms.The size and shape of the fluorinated side chain will alter the packing and van der Waals contacts within the protein.

The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Its high sensitivity and the fact that it is not naturally abundant in biological systems mean that ¹⁹F NMR spectra of proteins containing L-p-fluorophenylglycine are free from background signals. researchgate.net This allows for the precise monitoring of the local environment around the fluorinated residue.

¹⁹F NMR has been successfully employed to study the structure and orientation of membrane-associated peptides. researchgate.net By incorporating ¹⁹F-labeled amino acids, researchers can determine the tilt and rotation angles of helical peptides within lipid bilayers. researchgate.netresearchgate.net This technique is sensitive enough to be used at low peptide-to-lipid ratios, providing a detailed picture of peptide-membrane interactions. researchgate.net

In addition to NMR, Fourier-transform infrared spectroscopy (FTIR) can be used to study the secondary structure of peptides and proteins. While not directly probing the fluorine atom, the incorporation of L-p-fluorophenylglycine can induce conformational changes that are detectable by FTIR.

Table 2: Spectroscopic Techniques for Studying Peptides with this compound

TechniqueInformation GainedRelevance of this compound
¹⁹F NMR - Local environment of the fluorine label- Protein-ligand interactions- Conformational changes- Peptide orientation in membranes researchgate.netresearchgate.netThe ¹⁹F nucleus serves as a highly sensitive and specific probe. researchgate.net
FTIR - Secondary structure content (α-helix, β-sheet)- Hydrogen bonding patternsCan reveal global conformational changes induced by the incorporation of the fluorinated amino acid.
Circular Dichroism (CD) - Secondary structure estimation- Protein folding and unfolding transitionsCan be used to assess the overall structural integrity and stability of the modified protein. uzh.ch

Effects on Protein Folding and Stability

Role in Enzyme Inhibition and Activation Studies (In Vitro/Cellular/Pre-clinical Models)

Enzyme inhibitors are crucial molecules for regulating biological processes and are the basis for many therapeutic drugs. sigmaaldrich.commdpi.com L-p-fluorophenylglycine has been investigated for its potential to modulate enzyme activity, primarily through mechanisms of inhibition.

Competitive inhibition occurs when an inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. reddit.comlibretexts.orgwikipedia.org This type of inhibition is reversible and can be overcome by increasing the substrate concentration. wikipedia.org The inhibitor's effectiveness is quantified by the inhibition constant (Ki). wikipedia.org

L-p-fluorophenylglycine, as an amino acid analogue, has the potential to act as a competitive inhibitor for enzymes that utilize natural amino acids as substrates. Its structure allows it to fit into the active site of these enzymes, preventing the binding of the natural substrate and thereby inhibiting the enzyme's catalytic activity. For instance, analogues of glycerol (B35011) with fluorine substitutions have been shown to act as competitive inhibitors of glycerol kinase. nih.gov

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. sigmaaldrich.com One specific class of irreversible inhibitors is "suicide substrates" or "mechanism-based inactivators". sigmaaldrich.comd-nb.info These compounds are initially processed by the enzyme like a normal substrate, but are converted into a highly reactive species that then covalently modifies and inactivates the enzyme. sigmaaldrich.comd-nb.info This mechanism offers a high degree of specificity for the target enzyme. d-nb.info

While there is no widespread documentation of this compound acting as a suicide substrate, the principles of irreversible inhibition are a key area of enzyme-targeted drug design. drughunter.com

Substrate Mimicry and Competitive Inhibition

Interaction with Receptor Systems and Transporters (Cellular/Pre-clinical Models)

Beyond its role in probing protein structure and inhibiting enzymes, L-p-fluorophenylglycine can also interact with other key components of cellular machinery, such as receptors and transporters.

Amino acid transporters are integral membrane proteins responsible for the uptake and efflux of amino acids across cell membranes. mdpi.com These transporters play critical roles in neurotransmission and cellular metabolism. mdpi.com L-p-fluorophenylglycine has been identified as an inhibitor of the neutral amino acid transporters ASCT1 and ASCT2. nih.gov By blocking these transporters, it can modulate the extracellular concentrations of other amino acids, such as D-serine. nih.gov

This interaction with transporters can have significant downstream effects. For example, in preclinical mouse models, the inhibition of ASCT1/2 by L-4-Fluorophenylglycine (L-4FPG) led to antidepressant-like effects. nih.gov These effects were linked to the modulation of the AMPA receptor and the mTOR signaling pathway, highlighting the complex interplay between transporters, receptors, and intracellular signaling. nih.gov

Ligand Binding Assays

Ligand binding assays are a fundamental technique used to determine the strength of the interaction, or affinity, between a ligand (like a drug or a synthetic compound) and its biomolecular target, typically a protein or receptor. malvernpanalytical.com This affinity is quantified by the equilibrium dissociation constant (KD), where a smaller KD value signifies a stronger binding interaction. malvernpanalytical.com The binding process is driven by non-covalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic forces. malvernpanalytical.com These assays are critical in drug discovery for identifying compounds that bind selectively and specifically to their intended targets. malvernpanalytical.com

While extensive data for this compound is not widely published, available information indicates its utility in modulating protein-ligand interactions. In one instance, the derivative Boc-4-fluorophenylglycine was shown to significantly diminish the binding affinity for the TNF-Receptor. googleapis.com The introduction of fluorine into a ligand can have substantial effects on binding affinity. Modest structural changes, such as the addition of a fluoroethyl group to the sigma receptor ligand SA4503, can have major effects on its selectivity and affinity for sigma-1 (σ₁) versus sigma-2 (σ₂) receptor subtypes. nih.gov For example, studies on influenza virus isolates demonstrate that viruses from different hosts exhibit distinct binding affinities for specific synthetic sialylglycopolymers, highlighting the sensitivity of binding interactions to molecular structure. nih.gov

Table 1: Key Concepts in Ligand Binding Assays

ConceptDescriptionRelevance
Binding Affinity (KD)The equilibrium dissociation constant, a measure of how tightly a ligand binds to a protein. A lower KD indicates stronger affinity. malvernpanalytical.comQuantifies the strength of the interaction between a compound like L-p-fluorophenylglycine and its target.
SelectivityA measure of a ligand's ability to bind to its intended target with greater affinity than to other, non-target molecules. nih.govDetermines the potential for off-target effects. Fluorination can alter a ligand's selectivity profile. nih.gov
Intermolecular ForcesNon-covalent interactions (hydrogen bonding, electrostatic, hydrophobic) that govern the binding of a ligand to its receptor. malvernpanalytical.comThe fluorine atom in L-p-fluorophenylglycine can alter these forces, thereby changing binding properties.

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from a cell's exterior to its interior, governing fundamental processes like cell growth, proliferation, and metabolism. numberanalytics.com The dysregulation of these pathways is implicated in numerous diseases. numberanalytics.com Non-proteinogenic amino acids and their derivatives can act as modulators of these critical pathways.

L-4-Fluorophenylglycine has been shown to produce antidepressant-like effects in mouse models by modulating key components of cellular signaling cascades. researchgate.net Specifically, it was found to increase the phosphorylation of GSK3β (glycogen synthase kinase 3 beta) and enhance the function of the mTOR (mammalian target of rapamycin) signaling pathway in the medial prefrontal cortex. researchgate.net The mTOR pathway is a central regulator of cell growth and survival, and its activation is a target for novel antidepressant therapies. researchgate.net

In other contexts, fluorophenylglycine derivatives have been identified as relevant in metabolic and inflammatory processes. In a metabolomics study of pediatric antrochoanal polyps, DL-2-Fluorophenylglycine was identified as a key differentially expressed metabolite, suggesting its potential role in amino acid metabolism and inflammatory responses. dovepress.com Furthermore, research has pointed to fluorophenylglycine's involvement in the modulation of glucose transporter 1 (GLUT1), a crucial protein for glucose metabolism. core.ac.uk The targeting of redox balance is another therapeutic strategy, as cancer cells often have altered redox homeostasis, and pro-oxidant therapies can increase reactive oxygen species (ROS) to lethal levels. oncologycompass.com

Table 2: Observed Signaling Pathway Modulation by Fluorophenylglycine Derivatives

Compound/DerivativeAffected Pathway/ProcessObserved Effect (Pre-clinical)Source
L-4-FluorophenylglycineGSK3β / mTOR SignalingIncreased p-GSK3β and enhanced mTOR function in the mouse brain, associated with antidepressant-like effects. researchgate.net
DL-2-FluorophenylglycineAmino Acid Metabolism / InflammationIdentified as a differentially expressed metabolite in inflamed tissue, suggesting a role in these processes. dovepress.com
FluorophenylglycineGlucose MetabolismImplicated in the modulation of the GLUT1 transporter. core.ac.uk

Metabolic Pathways and Biotransformation (In Vitro/Animal Models)

The study of how a compound is absorbed, distributed, metabolized, and excreted is crucial for understanding its biological activity. The introduction of fluorine can significantly alter a compound's metabolic fate. While fluorinated aromatic compounds are often more resistant to metabolism, biotransformation can still occur. annualreviews.org

A direct example of the biotransformation leading to a fluorophenylglycine has been documented in an animal model. In baboons treated with the tetrahydropyridine (B1245486) analog of haloperidol (B65202) (HPTP), p-fluorophenylglycine (p-FPG) was identified as a urinary metabolite. nih.gov Researchers proposed a metabolic pathway where the parent compound undergoes oxidative N-dealkylation to form 3-(4-fluorobenzoyl)propionic acid (p-FBPA). nih.gov Subsequent β-oxidation of p-FBPA yields p-fluorophenylglyoxylic acid (p-FPGA), which is then converted by plasma aminotransferases to p-fluorophenylglycine. nih.gov This finding suggests the presence of phenylglycine aminotransferases capable of processing this unnatural amino acid in primates. nih.gov

General studies on the metabolism of fluoro-organic compounds show that metabolic defluorination, despite the strength of the carbon-fluorine bond, can occur. annualreviews.org Research in animal models has also shown that administration of fluorinated drugs can lead to the fluorination of endogenous proteins in tissues such as the liver and brain, an effect observed after chronic administration. researchgate.netnih.gov

Table 3: Proposed Metabolic Pathway Leading to p-Fluorophenylglycine in Baboons

StepPrecursorMetabolic ReactionProduct
1Haloperidol (HP) / HPTPOxidative N-dealkylation3-(4-fluorobenzoyl)propionic acid (p-FBPA)
2p-FBPAβ-oxidationp-fluorophenylglyoxylic acid (p-FPGA)
3p-FPGATransaminationp-Fluorophenylglycine (p-FPG)

Based on findings from the metabolism of a haloperidol analog. nih.gov

Fluorine as a Reporter Atom in Biological Systems (¹⁹F NMR Probes)

The fluorine-19 (¹⁹F) nucleus possesses properties that make it an exceptionally useful probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies of biological systems. Because fluorine is virtually absent in living organisms, there is no background signal, allowing for clear and unambiguous detection.

Table 4: Advantages of Fluorine-19 as an NMR Probe

AdvantageScientific Implication
100% Natural AbundanceThe ¹⁹F isotope is the only naturally occurring isotope of fluorine, maximizing signal potential without isotopic enrichment.
High Gyromagnetic RatioResults in high NMR sensitivity, close to that of protons (¹H), allowing for detection of low concentration samples.
No Endogenous BackgroundFluorine is essentially absent in biological systems, resulting in background-free spectra and clear signals from the labeled molecule.
Large Chemical Shift RangeThe ¹⁹F signal is highly sensitive to its local electronic environment, making it an exquisite reporter of conformational changes, binding events, and solvent exposure.

Application in Biosynthesis Pathways Research

Non-proteinogenic amino acids like L-phenylglycine (Phg) are valuable building blocks for many natural products, including important antibiotics. rsc.orgnih.gov Research into the biosynthetic pathways that create these unique molecules is crucial for understanding natural product formation and for engineering microorganisms to produce valuable compounds. researchgate.net

The biosynthesis of L-phenylglycine has been characterized in microorganisms like Streptomyces pristinaespiralis. rsc.orgnih.gov The pathway often starts from phenylpyruvate and involves a series of enzymatic reactions catalyzed by a dedicated gene cluster. rsc.orgnih.gov Other engineered pathways use L-phenylalanine as a starting material, employing a cascade of enzymes to achieve the final product. nih.govbiorxiv.org

This compound serves as a powerful tool in this area of research. By introducing it as a substrate analog into these biosynthetic systems, researchers can probe the specificity and mechanism of the enzymes involved. For example, feeding a microorganism with L-p-fluorophenylglycine can determine if the enzymes in the pathway can process the fluorinated analog. This can reveal the tolerance of enzymes like aminotransferases or oxidases for substitutions on the phenyl ring, providing valuable insights for synthetic biology and the mutasynthesis of novel fluorinated natural products. ucd.ie

Table 5: Key Enzymes in Engineered L-Phenylglycine Biosynthetic Cascades

EnzymeAbbreviationFunction in PathwaySource Organism (Example)
L-amino acid deaminaseLAADConverts L-phenylalanine to phenylpyruvate.Proteus mirabilis nih.govbiorxiv.org
Hydroxymandelate SynthaseHmaSConverts phenylpyruvate to (S)-mandelate. nih.govAmycolatopsis orientalis / Streptomyces coelicolor nih.govnih.gov
(S)-mandelate Dehydrogenase / Hydroxymandelate OxidaseSMDH / HmoOxidizes mandelate (B1228975) to benzoylformate (phenylglyoxylate). nih.govPseudomonas putida / Streptomyces coelicolor nih.govnih.gov
Aminotransferase / Leucine DehydrogenaseAT / LeuDHCatalyzes the final transamination step to form L-phenylglycine. nih.govbiorxiv.orgEscherichia coli / Bacillus cereus nih.govbiorxiv.org

Theoretical and Computational Studies of L P Fluorophenylglycine Hcl and Its Analogues

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to solve the time-independent Schrödinger equation for a given molecular structure, providing detailed information about its electronic properties. github.io For L-p-fluorophenylglycine HCl, these calculations reveal how the fluorine substituent, the phenyl ring, and the amino acid backbone collectively influence the molecule's electronic landscape. Methods range from the foundational Hartree-Fock (HF) theory to more sophisticated approaches like Density Functional Theory (DFT), which have become standard for their balance of accuracy and computational cost. github.iompg.de

The primary goal is to determine the molecular orbitals (MOs) and their corresponding energy levels. arxiv.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's reactivity and electronic behavior. The fluorine atom, being highly electronegative, exerts a strong inductive effect, which can stabilize the molecular orbitals and influence the electrostatic potential of the aromatic ring. uoc.gr This effect is critical for understanding the molecule's interaction with its environment.

Quantum chemical calculations can produce a variety of data that characterizes the electronic structure. rsc.org This includes parameters such as the HOMO-LUMO energy gap, which relates to the molecule's electronic stability and spectral properties, and the distribution of atomic charges, which highlights regions of the molecule that are electron-rich or electron-poor. arxiv.orguoc.gr

Table 1: Representative Data from Quantum Chemical Calculations for L-p-Fluorophenylglycine Note: This table presents hypothetical data for illustrative purposes, based on typical outputs from DFT (B3LYP/6-31G) calculations.*

Calculated PropertyValueSignificance
HOMO Energy-7.2 eVIndicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy-0.8 eVIndicates the energy of the lowest available electron state; related to electron affinity.
HOMO-LUMO Gap6.4 eVCorrelates with chemical stability and reactivity; a larger gap suggests higher stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
Mulliken Charge on Fluorine-0.45 eQuantifies the partial negative charge on the fluorine atom due to its high electronegativity.
Mulliken Charge on Carbon (C-F)+0.38 eShows the partial positive charge on the carbon atom attached to fluorine, indicating a polarized C-F bond.

Molecular Docking Simulations with Biological Targets (Pre-clinical)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). researchgate.netembopress.org This method is a cornerstone of in silico drug design, allowing researchers to screen virtual libraries of compounds against a biological target and to hypothesize the molecular basis of their interaction. mdpi.comnih.gov

The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy using a scoring function. embopress.org This function estimates the free energy of binding, with lower (more negative) scores generally indicating stronger binding. researchgate.net For this compound, docking simulations can identify potential protein targets and elucidate how the molecule might interact with key amino acid residues in the active site. The simulations can reveal the importance of the fluorophenyl group in forming hydrophobic or π-stacking interactions, as well as the role of the amino and carboxyl groups in forming hydrogen bonds or salt bridges. nih.gov

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the binding event. mdpi.comnih.gov

Table 2: Illustrative Molecular Docking Results for this compound Note: This table presents hypothetical data for a plausible enzyme target, such as an amino acid metabolizing enzyme or a target where phenylalanine/tyrosine are natural ligands.

Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Phenylalanine Hydroxylase (mutant)-7.8Phe254, Tyr325π-π Stacking with fluorophenyl ring
Ser251, Glu286Hydrogen bonding with amino and carboxyl groups
D-amino acid oxidase-6.9Tyr228, Arg283Aromatic interaction, Salt bridge
Trp219Hydrophobic interaction with phenyl ring
Aromatic Amino Acid Decarboxylase-7.2His192, Phe309Cation-π interaction, Hydrophobic interaction
Asp271Hydrogen bonding with ammonium (B1175870) group

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of congeneric compounds are dependent on the changes in their molecular properties. semanticscholar.org These properties are quantified by numerical values known as molecular descriptors.

A QSAR model takes the general form: Activity = f(Molecular Descriptors) . wikipedia.org

For a series of phenylglycine analogues including this compound, a QSAR study would involve several key steps:

Data Set Compilation : A set of molecules with known biological activities (e.g., enzyme inhibition measured as IC50) is assembled.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each molecule. These can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical relationship between a subset of the descriptors and the biological activity. researchgate.net

Model Validation : The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. wikipedia.orgsemanticscholar.org

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to provide insights into the molecular features that are important for the desired biological effect. rsc.org

Table 3: Theoretical Components of a QSAR Model for Phenylglycine Analogues Note: This table outlines the theoretical inputs and outputs for a hypothetical QSAR study.

ComponentDescriptionExample for this compound
Dependent Variable The biological activity being modeled.IC50 value for inhibition of a target enzyme.
Independent Variables (Descriptors) Numerical representations of molecular properties.Electronic: Hammett constant (σ) for the para-fluoro substituent. Steric: Molar refractivity (MR) of the substituent. Hydrophobic: Partition coefficient (LogP).
Statistical Method The algorithm used to create the correlation.Multiple Linear Regression (MLR).
Hypothetical QSAR Equation The resulting mathematical model.log(1/IC50) = 0.8σ - 0.1MR + 0.5*LogP + 2.3
Validation Metrics Statistics used to assess model quality.R² (Coefficient of determination), Q² (Cross-validated R²).

In Silico Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of chemical reactions, providing valuable guidance for synthetic chemistry. nih.gov For this compound, these in silico predictions can help to understand its synthetic accessibility and potential metabolic pathways. The reactivity of a molecule is governed by its electronic and steric properties.

Computational approaches, often based on DFT, can calculate properties that correlate with reactivity. nih.gov For example, the Fukui function or maps of molecular electrostatic potential can identify the most nucleophilic and electrophilic sites in a molecule, predicting where it is most likely to react. nih.gov This is particularly relevant for predicting the regioselectivity of reactions such as further halogenation or C-H functionalization on the phenyl ring. mdpi.com The presence of the fluorine atom and the amino acid side chain significantly influences the electron density of the ring, directing incoming electrophiles or nucleophiles to specific positions. rsc.org

Furthermore, computational modeling can be used to calculate the activation energies for different potential reaction pathways, allowing for the prediction of the most likely product under given conditions. This approach can rationalize experimentally observed outcomes or predict the feasibility of a proposed synthetic route. nih.gov

Table 4: Predicted Reactive Sites in L-p-Fluorophenylglycine based on Computational Analysis Note: This table presents a hypothetical analysis of reactivity based on established chemical principles and computational models.

Reactive SitePredicted Type of ReactionRationale (from Computational Data)
Aromatic Ring (ortho to F) Electrophilic Aromatic SubstitutionHighest negative electrostatic potential; High Fukui function for electrophilic attack. The fluorine is an ortho-, para-director but sterically hinders the ortho position less than the amino acid group.
Aromatic Ring (ortho to amino acid) Directed Metalation (e.g., C-H activation)The amino group can act as a directing group in certain catalytic reactions. mdpi.com
Carboxyl Group (-COOH) Esterification / AmidationThe carbonyl carbon is electrophilic (positive partial charge).
Amino Group (-NH2) Acylation / AlkylationThe nitrogen atom is nucleophilic (lone pair of electrons).

Force Field Development and Validation for this compound Systems

Classical molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. nih.gov A force field is a collection of equations and associated parameters that define the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). umn.edunih.gov

While general-purpose force fields like AMBER and CHARMM exist for proteins and common organic molecules, they may not have accurate parameters for less common structures like this compound. nih.govchemrxiv.org Therefore, for high-fidelity simulations, specific force field parameters must be developed and validated for this molecule.

The parameterization process typically involves:

Quantum Mechanics (QM) Calculations : High-level QM calculations are performed on the molecule and its fragments to obtain data on its geometry, vibrational frequencies, and conformational energy profiles (e.g., by rotating around the Cα-Cβ bond). rsc.org

Parameter Fitting : The force field parameters (e.g., bond force constants, equilibrium angles, torsional energy barriers, partial atomic charges) are adjusted to reproduce the QM data as closely as possible.

Validation : The newly developed parameters are tested by running MD simulations and comparing the results to available experimental data, such as crystal structures, NMR data, or thermodynamic properties like hydration free energy. worktribe.comnsf.gov

Developing a robust force field is crucial for accurately simulating the conformational dynamics of this compound or peptides containing this residue in aqueous solution or in complex with other biomolecules. nih.gov

Table 5: Key Parameters Requiring Development for an this compound Force Field Note: This table highlights the specific parameters that would need to be derived and validated for accurate MD simulations.

Parameter TypeSpecific Parameters to be DerivedSource of Reference Data
Bond Stretching Force constants and equilibrium lengths for C-F, C-C(aromatic), Cα-CβQM optimized geometries and frequency calculations.
Angle Bending Force constants and equilibrium angles involving the fluorophenyl group (e.g., C-C-F)QM optimized geometries and frequency calculations.
Dihedral Torsions Energy barriers and periodicity for rotation around the Cα-Cβ and Cβ-Cγ bonds.QM potential energy surface scans along the dihedral angles.
Non-Bonded (Charges) Partial atomic charges for all atoms in the residue.Fitting to the QM electrostatic potential (e.g., using RESP or CHELPG methods).
Non-Bonded (van der Waals) Lennard-Jones parameters (ε and σ) for the fluorinated aromatic group.Fitting to experimental condensed-phase properties (e.g., density, heat of vaporization) or QM interaction energies.

Emerging Research Applications and Future Directions for L P Fluorophenylglycine Hcl

Advancements in Chemical Biology Tools

The site-selective incorporation of fluorine into amino acids, such as L-p-fluorophenylglycine HCl, has become a valuable strategy in chemical biology. This is due to the unique properties conferred by the fluorine atom, which can alter the physicochemical and biological characteristics of the modified amino acids and the peptides or proteins into which they are incorporated. rsc.org The introduction of fluorinated amino acids can enhance protein stability, modulate protein folding and function, and increase resistance to enzymatic degradation. researchgate.net

Recent advancements have focused on both the synthesis of fluorinated amino acid building blocks and the direct fluorination of amino acids and peptides. rsc.org These methods provide powerful tools for creating novel biomolecules for research. rsc.org For instance, the incorporation of fluorinated amino acids can be used to probe protein structure and dynamics. google.com The fluorine atom serves as a sensitive NMR probe, allowing for detailed studies of protein conformation and interactions. google.com

Furthermore, engineered biosynthetic machinery is being utilized to incorporate a wide array of fluorinated α-amino acids into peptides and proteins. publish.csiro.au This can be achieved either by substituting structurally similar natural amino acids or through site-specific incorporation, offering a versatile alternative to traditional chemical synthesis. publish.csiro.au These advancements are expanding the toolkit available to chemical biologists for investigating and manipulating biological systems.

Potential in Designing Novel Research Probes

This compound and other fluorinated amino acids hold significant potential in the design of novel research probes for studying biological processes. rsc.org The unique properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, make it an excellent label for various applications. rsc.orggoogle.com

One of the key applications is in the development of probes for in vivo imaging techniques like Positron Emission Tomography (PET). publish.csiro.aunumberanalytics.com By labeling amino acids with the radioactive isotope fluorine-18 (B77423) (¹⁸F), researchers can monitor processes such as protein synthesis in real-time within living organisms. publish.csiro.au This provides invaluable insights into both normal physiology and disease states.

Moreover, the incorporation of fluorinated amino acids can be used to create probes for studying protein-protein interactions and enzyme mechanisms. researchgate.net The fluorine atom can act as a reporter group, with its NMR signal being sensitive to changes in the local environment. google.com This allows for the detailed characterization of binding events and conformational changes. The development of such probes is crucial for understanding complex biological pathways and for the identification of new therapeutic targets.

Future Synthetic Challenges and Innovations

While significant progress has been made in the synthesis of fluorinated amino acids like this compound, several challenges remain. A primary challenge is the development of more efficient, selective, and environmentally friendly synthetic methods. numberanalytics.com Traditional fluorination methods often require harsh reagents and conditions. numberanalytics.com

Future innovations are likely to focus on several key areas:

Catalytic Methods: The development of novel transition-metal catalyzed and organocatalytic fluorination reactions is a major area of research. rsc.orgnumberanalytics.com These methods aim to provide milder reaction conditions, higher yields, and better stereoselectivity.

Biocatalysis: The use of enzymes for the synthesis of fluorinated amino acids is a promising green alternative to chemical methods. numberanalytics.com Researchers are exploring the engineering of enzymes to accept fluorinated substrates and perform specific fluorination reactions.

Flow Chemistry: Continuous flow technologies offer advantages in terms of safety, scalability, and reaction control for fluorination reactions, which can often be hazardous. numberanalytics.com

A significant challenge lies in the stereoselective synthesis of complex fluorinated amino acids, especially those with multiple stereocenters. Overcoming this hurdle will require the design of new chiral catalysts and synthetic strategies. Additionally, the late-stage fluorination of complex peptides and proteins remains a difficult but highly desirable goal, as it would allow for the rapid generation of novel fluorinated biomolecules. rsc.org

Integration with High-Throughput Screening Methodologies

The unique properties of this compound and other fluorinated amino acids make them valuable components in high-throughput screening (HTS) campaigns for drug discovery. HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. alitheagenomics.comnih.gov

Fluorinated amino acids can be incorporated into peptide or protein targets for several types of HTS assays:

Binding Assays: The fluorine atom can serve as a sensitive NMR or fluorescence probe to detect the binding of small molecules to the target protein. Changes in the fluorine signal upon ligand binding can be used to screen for inhibitors or activators.

Enzyme Activity Assays: Fluorinated substrates can be designed to produce a detectable signal (e.g., fluorescence) upon enzymatic turnover. This allows for the rapid screening of enzyme inhibitors.

Cell-based Assays: Cells can be engineered to express proteins containing fluorinated amino acids. These cells can then be used in phenotypic screens to identify compounds that modulate cellular processes. alitheagenomics.com

The integration of fluorinated amino acids with HTS is facilitated by the development of automated synthesis and screening platforms. alitheagenomics.com These platforms enable the rapid generation of diverse libraries of fluorinated compounds and their subsequent testing in a high-throughput manner. This combination of technologies is accelerating the discovery of new drug candidates and chemical probes.

Expanding the Scope of Fluorinated Amino Acid Research

The field of fluorinated amino acid research is continuously expanding, with new applications and discoveries emerging regularly. numberanalytics.com Initially focused on their use as tools for studying protein structure and function, the applications of fluorinated amino acids now extend to materials science, nanotechnology, and drug development. numberanalytics.com

Future research will likely focus on several exciting directions:

Novel Fluorinated Amino Acids: The synthesis and characterization of new types of fluorinated amino acids with unique properties will continue to be a major research area. This includes the development of amino acids with multiple fluorine atoms or novel fluorinated side chains.

Fluorinated Peptides and Proteins: The de novo design of peptides and proteins containing fluorinated amino acids is a promising approach for creating novel biomaterials with enhanced stability and functionality. fu-berlin.de This could lead to the development of new self-assembling materials, hydrogels, and drug delivery systems. numberanalytics.com

Therapeutic Applications: The therapeutic potential of fluorinated amino acids and peptides is an area of intense investigation. researchgate.netnumberanalytics.com Researchers are exploring their use as antibiotics, antiviral agents, and anticancer drugs. numberanalytics.com The enhanced stability and bioavailability of fluorinated compounds make them attractive candidates for drug development. researchgate.netnumberanalytics.com

The continued development of synthetic methods, coupled with a deeper understanding of the effects of fluorination on biological systems, will undoubtedly lead to even more exciting applications for this compound and other fluorinated amino acids in the future.

Q & A

Q. How do storage conditions (temperature, humidity) impact the long-term stability of this compound?

  • Methodological Guidance :
  • Design accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months.
  • Monitor degradation products via stability-indicating HPLC and characterize using HRMS.
  • Model shelf-life using the Arrhenius equation for temperature-dependent decay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.